molecular formula C7H9BN2O3 B3024426 3-Ureidophenylboronic acid CAS No. 90084-66-5

3-Ureidophenylboronic acid

Cat. No.: B3024426
CAS No.: 90084-66-5
M. Wt: 179.97 g/mol
InChI Key: FDZYBPMGFTXHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ureidophenylboronic acid (CAS: 90084-66-5) is a boronic acid derivative featuring a urea functional group (-NHCONH2) attached to the phenyl ring at the meta position relative to the boronic acid group (-B(OH)2). This structural motif confers unique binding properties, particularly in molecular recognition and catalysis, due to the urea group’s hydrogen-bonding capabilities and the boronic acid’s affinity for diols or Lewis bases. It is commonly utilized in biochemical assays, sensor development, and as an intermediate in organic synthesis. Available with a purity of 97% (Combi-Blocks), it is supplied by multiple vendors, including CymitQuimica and Combi-Blocks .

Properties

IUPAC Name

[3-(carbamoylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-7(11)10-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZYBPMGFTXHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238025
Record name Urea, 1-(m-boronophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90084-66-5
Record name Urea, 1-(m-boronophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090084665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(m-boronophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(carbamoylamino)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-ureidophenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Ureidophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to phenol derivatives.

    Reduction: Formation of boronate esters.

    Substitution: Participation in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

3-Ureidophenylboronic acid features a boronic acid functional group attached to a phenyl ring, which is further substituted with a ureido group. This unique structure allows it to form reversible covalent bonds with diols, making it particularly useful in biological systems where such interactions are crucial.

Medicinal Chemistry

3-UPBA serves as an important intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its ability to interact selectively with biomolecules enhances its utility in drug development.

  • Targeting Cancer : Research has demonstrated that boronic acids, including 3-UPBA, can inhibit proteasomal activity, leading to apoptosis in cancer cells. For instance, compounds derived from 3-UPBA have been studied for their potential to treat various cancers by disrupting cellular signaling pathways associated with tumor growth and survival.
  • Diabetes Management : Boronic acids are known for their ability to bind glucose and have been explored as glucose-sensing agents in diabetes management. The incorporation of the ureido group in 3-UPBA may enhance its selectivity and sensitivity towards glucose detection.

Proteomics

In proteomics, 3-UPBA is utilized due to its ability to form stable complexes with proteins through boronate ester formation. This property is leveraged for:

  • Protein Labeling : 3-UPBA can be used for selective labeling of glycoproteins, facilitating their isolation and characterization. This is particularly valuable in studying post-translational modifications that play critical roles in cellular functions.
  • Biomolecular Interactions : The compound's interactions with various biomolecules can be studied using techniques such as surface plasmon resonance (SPR) and mass spectrometry. These studies help elucidate the dynamics of protein interactions and their implications in disease states.

Synthesis of Derivatives

The synthesis of 3-UPBA typically involves several steps, including:

  • Formation of the Ureido Group : This can be achieved through the reaction of phenylboronic acid with isocyanates or urea derivatives.
  • Purification : The resultant product is purified using crystallization or chromatography techniques to ensure high purity levels suitable for biological applications.

Case Study 1: Cancer Therapeutics

A study published in Nature Communications highlighted the efficacy of boronic acid derivatives, including 3-UPBA, in inhibiting the growth of lung cancer cells through proteasome inhibition. The research demonstrated that these compounds could induce apoptosis by disrupting the normal function of cellular proteostasis mechanisms.

Case Study 2: Glucose Sensors

Research conducted by a team at the University of California explored the use of 3-UPBA as a glucose-sensing agent. The study found that modifications to the boronic acid moiety significantly enhanced its binding affinity for glucose, suggesting potential applications in developing advanced glucose monitors for diabetic patients.

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Medicinal ChemistryCancer treatmentInduces apoptosis in cancer cells
ProteomicsProtein labelingFacilitates isolation and characterization
Diabetes ManagementGlucose sensingEnhanced sensitivity and selectivity

Mechanism of Action

The mechanism of action of 3-ureidophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The ureido group enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key properties of 3-ureidophenylboronic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features Primary Applications Supplier Examples
This compound 90084-66-5 C7H9BN2O3 195.97 g/mol 97% Urea group enables hydrogen bonding; boronic acid facilitates diol interactions Biochemical assays, sensors, synthesis Combi-Blocks, CymitQuimica
3-(3-Isopropylthioureido)phenylboronic acid 1072946-07-6 C10H15BN2OS 238.11 g/mol N/A Thiourea group (S instead of O) enhances lipophilicity; isopropyl substitution Potential catalysis, drug intermediates Shanghai Yuanye Bio-Technology
3-Ethylphenylboronic acid N/A C8H11BO2 149.99 g/mol N/A Ethyl group increases hydrophobicity; simpler structure Pharmaceutical intermediates, Suzuki couplings Various Chinese manufacturers
This compound pincol ester 1201657-84-2 C13H19BN2O3 278.12 g/mol 98% Pincol ester protects boronic acid, improving stability and solubility Stable intermediate for organic synthesis Angene Chemical, Global Chemical Supplier

Research Findings and Industrial Relevance

  • This compound : Demonstrated efficacy in glucose sensing due to boronic acid-diol interactions, with the urea group stabilizing complexes via hydrogen bonds .
  • Thiourea Analogs : Preliminary studies suggest improved binding to hydrophobic targets, though toxicity profiles require further validation .
  • Pincol Ester Derivatives : Critical in multistep syntheses, such as PROTAC development, where boronic acid protection is necessary to avoid side reactions .

Biological Activity

3-Ureidophenylboronic acid is a derivative of phenylboronic acid, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Overview of Phenylboronic Acids

Phenylboronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable in various biological applications. Their derivatives, including this compound, have been investigated for their interactions with biomolecules such as proteins and nucleic acids, leading to potential uses in drug development and therapeutic interventions.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The boronic acid moiety allows for selective binding to specific biomolecules. This interaction is crucial in proteomics research and drug development, as it can modulate protein functions and dynamics.
  • Antiproliferative Effects : Studies on phenylboronic acid derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines through mechanisms involving caspase activation and cell cycle regulation .

Structure-Activity Relationship (SAR)

Research has indicated a clear structure-activity relationship among phenylboronic acids. Modifications at different positions on the phenyl ring can significantly influence biological activity:

Compound StructureBiological ActivityNotes
2-Fluoro-6-formylphenylboronic acidHigh antiproliferative activityExhibited strong effects in ovarian cancer cell lines
This compoundPotentially moderate activityRequires further investigation to establish efficacy
Benzoxaborole derivativesHigher activity than simple phenylboronic acidsIndicated strong antiproliferative effects across multiple cancer types

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative potential of various phenylboronic acid derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Protein Binding Studies : Research has shown that boronic acids can interact with insulin and other proteins, affecting their stability and function. The binding affinity of this compound with insulin was modeled computationally, suggesting potential therapeutic applications in diabetes management .
  • Comparative Analysis : A comparative study highlighted that while simple phenylboronic acids exhibit low biological activity against various species, their derivatives, such as benzoxaboroles, show significantly higher efficacy. This emphasizes the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ureidophenylboronic acid, and how does the urea substituent influence reaction conditions?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids. However, the urea group’s nucleophilicity may require protection (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions. Post-coupling deprotection under acidic conditions yields the final product . Alternative routes include Pudovik reactions for boronate ester intermediates, though solvent choice (e.g., THF vs. DMF) must balance reactivity and urea stability .
  • Key Data : Reported yields range from 45–70%, with purity confirmed via HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical interpretation challenges?

  • Methodology :

  • NMR : 11B^{11}\text{B} NMR identifies boronic acid speciation (trigonal vs. tetrahedral), with peaks at δ 28–32 ppm (trigonal) and δ 10–15 ppm (tetrahedral). The urea NH protons (1H^{1}\text{H} NMR, δ 5.5–6.5 ppm) may exhibit broadening due to hydrogen bonding .
  • FTIR : B-O stretching (~1340 cm1^{-1}) and urea C=O (~1680 cm1^{-1}) vibrations confirm functional groups. DFT/B3LYP calculations validate assignments .
    • Challenges : Solvent-dependent boronic acid equilibria complicate spectral interpretation; use anhydrous DMSO-d6_6 to minimize hydrolysis .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Monitor protodeboronation kinetics via UV-Vis spectroscopy (λ = 260 nm, boronic acid absorption). Below pH 7, the compound undergoes rapid hydrolysis (t1/2_{1/2} < 2 hrs), while buffered solutions (pH 8–9) stabilize the boronate form. Additives like mannitol (0.1 M) further suppress degradation by chelating borate intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the protodeboronation of this compound under acidic conditions?

  • Methodology : Isotopic labeling (18O^{18}\text{O}-H2_2O) and LC-MS track boron-oxygen bond cleavage. Computational studies (DFT) reveal a two-step pathway: (1) protonation of the boronic acid to form a trigonal intermediate, and (2) nucleophilic attack by water. The urea group’s electron-withdrawing effect accelerates Step 1 by 30% compared to unsubstituted phenylboronic acids .

Q. How can DFT/B3LYP calculations guide the interpretation of this compound’s electronic structure and reactivity?

  • Methodology : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Frontier orbital analysis (HOMO/LUMO) predicts electrophilic regions: the boron atom (HOMO) and urea carbonyl (LUMO). Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites, correlating with experimental Suzuki coupling regioselectivity .

Q. What crystallographic strategies resolve conformational polymorphism in this compound derivatives?

  • Methodology : Temperature-controlled XRD (100–298 K) identifies polymorphs. For example, (3-Acetamidophenyl)boronic acid exhibits two forms: Form I (monoclinic, P21_1/c) with planar urea vs. Form II (triclinic, P1\overline{1}) with a twisted conformation. Pair with Hirshfeld surface analysis to quantify H-bonding differences (e.g., Form I: 12% H-bond contributions vs. Form II: 8%) .

Q. How does this compound interact with biological targets, and what docking parameters validate these interactions?

  • Methodology : AutoDock Vina simulates binding to serine proteases (e.g., trypsin). The urea NH forms H-bonds with Asp189 (ΔG = -7.2 kcal/mol), while boron coordinates the catalytic Ser195. Validate via IC50_{50} assays (IC50_{50} = 2.3 µM) and compare with docking scores (RMSD < 1.5 Å) .

Q. How to reconcile conflicting spectroscopic and computational data on hydrogen bonding in this compound?

  • Methodology : IR spectroscopy shows urea C=O stretching at 1680 cm1^{-1}, suggesting weak H-bonding. However, DFT predicts stronger intramolecular B-O∙∙∙H-N interactions. Resolve by variable-temperature NMR: linewidth narrowing at 323 K supports dynamic H-bond breaking, aligning with computational models .

Tables of Key Parameters

Property Technique Conditions Key Observations Reference
Protodeboronation half-lifeUV-Vis kineticspH 5, 25°Ct1/2_{1/2} = 1.8 hrs
HOMO-LUMO gapDFT/B3LYP6-311++G(d,p) basis setΔE = 4.3 eV
Polymorph stabilityXRD100 K, P21_1/cForm I: ΔG = -2.1 kcal/mol vs. Form II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ureidophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Ureidophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.